molecular formula C15H12FN3O B2634662 N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide CAS No. 1436046-14-8

N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2634662
CAS No.: 1436046-14-8
M. Wt: 269.279
InChI Key: HAABPCBPTRVKLP-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide is a chemical compound with a complex structure that includes a cyanophenyl group, a fluoropyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-cyanophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-fluoropyridine-3-amine in the presence of a base such as triethylamine to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Cyanophenyl)ethyl]-6-chloropyridine-3-carboxamide
  • N-[1-(3-Cyanophenyl)ethyl]-6-bromopyridine-3-carboxamide
  • N-[1-(3-Cyanophenyl)ethyl]-6-iodopyridine-3-carboxamide

Uniqueness

N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

IUPAC Name

N-[1-(3-cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-10(12-4-2-3-11(7-12)8-17)19-15(20)13-5-6-14(16)18-9-13/h2-7,9-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAABPCBPTRVKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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